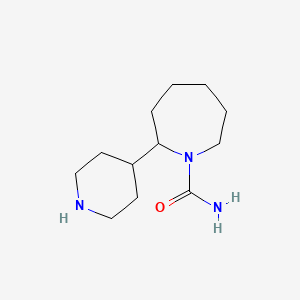

2-(Piperidin-4-yl)azepane-1-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

2-piperidin-4-ylazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O/c13-12(16)15-9-3-1-2-4-11(15)10-5-7-14-8-6-10/h10-11,14H,1-9H2,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGFXEIFAQWQTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(N(CC1)C(=O)N)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)azepane-1-carboxamide typically involves the reaction of piperidine derivatives with azepane derivatives under specific conditions. One common method involves the use of piperidine-4-carboxylic acid, which is reacted with azepane-1-amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Piperidin-4-yl)azepane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine or azepane rings are substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

2-(Piperidin-4-yl)azepane-1-carboxamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Piperidin-4-yl)azepane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and functional attributes among 2-(Piperidin-4-yl)azepane-1-carboxamide and related compounds:

Key Comparative Insights

- Ring Size and Flexibility : The 7-membered azepane in the target compound provides greater conformational flexibility compared to smaller piperidine rings (e.g., in 2,2,6,6-tetramethylpiperidin-4-yl acetate). This flexibility may enhance binding to dynamic protein targets, such as G-protein-coupled receptors (GPCRs) .

- Functional Group Stability : Carboxamide derivatives (e.g., UK-432097, target compound) exhibit superior metabolic stability over ester analogs (e.g., acetate derivatives), which are prone to hydrolysis in vivo .

- Biological Targets :

- Piperidine-indole hybrids (e.g., DMPI) show potent anti-MRSA activity via synergistic mechanisms with carbapenems .

- Oxazepane-piperidine derivatives (e.g., 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride) are utilized in agrochemicals due to their selective pesticidal activity .

- Larger carboxamide-purine systems (e.g., UK-432097) target nucleic acid pathways, suggesting divergent applications compared to the simpler bicyclic carboxamide .

Pharmacological and Physicochemical Properties

- Solubility : The dihydrochloride salt form of 4-(Piperidin-4-yl)-1,4-oxazepane enhances water solubility, whereas the neutral carboxamide group in the target compound may require formulation optimization for bioavailability .

- Synthetic Accessibility : The target compound’s bicyclic structure is synthetically simpler than polycyclic derivatives like UK-432097, which require multi-step purine functionalization .

Biologische Aktivität

2-(Piperidin-4-yl)azepane-1-carboxamide, also known by its CAS number 1334148-10-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and comparative data with related compounds.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring attached to an azepane structure with a carboxamide functional group. This unique configuration may contribute to its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 222.30 g/mol |

| CAS Number | 1334148-10-5 |

| Solubility | Soluble in DMSO |

Pharmacological Effects

Recent studies have highlighted the potential pharmacological activities of this compound, particularly in the context of neuropharmacology and oncology:

- Neuroprotective Effects : Preliminary research indicates that the compound may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems.

- Anticancer Activity : There is emerging evidence suggesting that this compound could play a role in cancer treatment by inducing apoptosis in cancer cells, particularly hepatocellular carcinoma (HCC) models.

The mechanisms through which this compound exerts its biological effects involve:

- Target Interaction : The compound likely interacts with specific receptors or enzymes, influencing pathways related to cell survival and apoptosis.

- Signal Transduction Modulation : It may modulate key signaling pathways that are critical for cancer cell proliferation and survival.

Study on Anticancer Properties

A notable study explored the anticancer properties of derivatives related to piperidine compounds, revealing that certain modifications can enhance activity against HCC cells. The study reported an IC50 value for related compounds significantly lower than traditional chemotherapeutics, suggesting a promising avenue for further research into this compound as a therapeutic agent .

Neuropharmacological Evaluation

Research focusing on neuropharmacological effects indicated that this compound could modulate neurotransmitter levels, potentially offering benefits in neurodegenerative conditions. The compound was tested in various models, demonstrating significant improvements in cognitive function metrics .

Comparative Analysis with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.